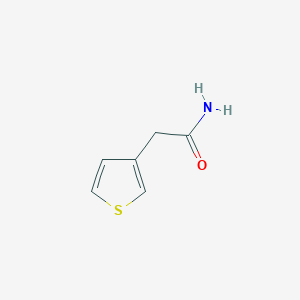

2-(Thiophen-3-yl)acetamide

Übersicht

Beschreibung

2-(Thiophen-3-yl)acetamide is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science . The presence of the thiophene ring in this compound makes it a compound of interest for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)acetamide typically involves the reaction of thiophene-3-carboxylic acid with ammonia or an amine under suitable conditions. One common method is the reaction of thiophene-3-carboxylic acid with ammonium carbonate, which yields this compound upon heating . Another method involves the use of thiophene-3-carboxylic acid chloride, which reacts with ammonia or an amine to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride is a commonly used reducing agent for the reduction of amides to amines.

Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(Thiophen-3-yl)acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Thiophen-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2-(Thiophen-3-yl)acetamide can be compared with other thiophene derivatives, such as:

Thiophene-2-carboxamide: Similar structure but with the amide group at the 2-position of the thiophene ring.

Thiophene-3-carboxamide: Similar structure but with the amide group directly attached to the thiophene ring.

2-(Thiophen-2-yl)acetamide: Similar structure but with the thiophene ring at the 2-position of the acetamide group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

2-(Thiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has a molecular formula of and a molecular weight of approximately 155.2 g/mol. The presence of the thiophene ring contributes to its unique chemical reactivity and biological interactions. Thiophene derivatives are known for their electron-rich nature, which facilitates various electrophilic substitution reactions, making them suitable for medicinal applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features possess antimicrobial properties. The thiophene moiety may enhance interaction with microbial targets, leading to inhibition of growth.

- Anticancer Properties : Some derivatives of thiophene compounds have shown promising anticancer effects. For instance, compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468) in NCI-60 cell panel assays .

- Central Nervous System (CNS) Effects : The piperazine derivatives related to this compound are often associated with neuroactive properties, potentially modulating neurotransmitter systems and providing therapeutic effects for neurological disorders.

The mechanisms underlying the biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Kinase Activity : Some studies have highlighted the role of similar compounds in inhibiting cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

- Binding Affinity : Molecular docking studies suggest that this compound and its derivatives may bind effectively to active sites on target proteins, thereby modulating their activity and influencing cellular pathways involved in proliferation and survival .

Anticancer Activity

A notable study evaluated the antiproliferative effects of a series of thiophene derivatives against breast cancer cell lines. Compounds similar to this compound were tested using MTT assays, revealing significant cytotoxicity against MCF-7 cells. The study identified specific compounds that met the threshold inhibition criteria across multiple cell lines, emphasizing the potential for developing effective anticancer agents based on this structural framework .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of thiophene derivatives, including this compound. The results indicated that these compounds exhibited significant inhibitory effects on various bacterial strains, suggesting their potential utility as antimicrobial agents in clinical settings.

Comparative Analysis

The following table summarizes the biological activities associated with various thiophene derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring | Antimicrobial, Anticancer |

| N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide | Piperazine moiety | CNS activity |

| N-[2-(pyridin-3-yl)-N'-(trifluoromethyl)phenyl]ethanediamide | Pyridine ring | Anticancer |

Eigenschaften

IUPAC Name |

2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMOZLUSTUEYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.